
2-Chlor-5-Fluorpyridin-3,4-diamin
Übersicht
Beschreibung
2-Chloro-5-fluoropyridine-3,4-diamine, also known as 2-CFPD, is an organic compound with a wide variety of applications in the fields of chemistry and biology. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 2-CFPD is a colorless, odorless, and water-soluble compound with a molecular weight of 163.54 g/mol. It is a versatile molecule that can be used for a variety of purposes, including as a building block for organic synthesis, a reagent for chemical reactions, and a probe for biochemical studies.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
2-Chlor-5-Fluorpyridin-3,4-diamin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Chemie. Seine Integration in Arzneimittelmoleküle kann ihre pharmakokinetischen und pharmakodynamischen Eigenschaften signifikant verändern. Zum Beispiel macht die hohe Elektronegativität und die geringe Größe des Fluoratoms es zu einem idealen Kandidaten zur Verbesserung der metabolischen Stabilität von Pharmazeutika . Diese Verbindung kann zur Synthese von Benzamid-Gerüsten verwendet werden, die potente Antagonisten gegen P2X7-Rezeptoren sind, ein Ziel für verschiedene entzündliche und neurodegenerative Erkrankungen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie dient This compound als Vorläufer für die Synthese von Herbiziden und Insektiziden . Die Einführung von Fluoratomen in Leitstrukturen von Agrochemikalien kann ihre physikalischen, biologischen und umweltbezogenen Eigenschaften verbessern, was zu effektiveren und potenziell umweltfreundlicheren Produkten führt .
Materialwissenschaften
Die Materialwissenschaften profitieren von der Verwendung von This compound bei der Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften. Die Fähigkeit der Verbindung, an verschiedenen chemischen Reaktionen teilzunehmen, ermöglicht die Entwicklung neuer Polymere und Beschichtungen, die eine verbesserte Haltbarkeit, Beständigkeit gegenüber Umweltfaktoren und neuartige Funktionalitäten aufweisen könnten .
Biochemische Forschung
In der Biochemie wird This compound zur Untersuchung von Enzym-Substrat-Wechselwirkungen und zur Entwicklung biochemischer Assays eingesetzt. Seine strukturellen Merkmale ermöglichen es ihm, bestimmte biologische Moleküle zu imitieren, was es zu einem nützlichen Werkzeug macht, um biochemische Pfade zu untersuchen und die molekulare Grundlage von Krankheiten zu verstehen .
Industrielle Anwendungen
Industriell ist This compound an der Synthese verschiedener chemischer Produkte beteiligt. Es kann als Baustein für die Herstellung von Farbstoffen, Harzen und anderen Industriechemikalien dienen, die bestimmte aromatische und heterocyclische Merkmale für ihre Leistung benötigen .
Umweltanwendungen
Die Umweltwissenschaften können This compound für die Entwicklung von Sensoren und Assays nutzen, die Umweltverschmutzer nachweisen. Die Reaktivität der Verbindung und ihre Fähigkeit, stabile Komplexe mit Metallen und anderen Stoffen zu bilden, machen sie für die Erstellung sensibler Detektionssysteme zur Überwachung der Umweltgesundheit geeignet .
Wirkmechanismus
Target of Action
Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound’s density is reported to be 1297 g/mL at 25 °C , which may influence its bioavailability.
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemische Analyse
Biochemical Properties
2-Chloro-5-fluoropyridine-3,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. This compound can also interact with proteins involved in cell signaling pathways, influencing the transmission of signals within the cell .
Cellular Effects
The effects of 2-Chloro-5-fluoropyridine-3,4-diamine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of certain genes, leading to changes in the production of proteins that are crucial for cell function. Additionally, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluoropyridine-3,4-diamine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluoropyridine-3,4-diamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluoropyridine-3,4-diamine can vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
2-Chloro-5-fluoropyridine-3,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, affecting the overall metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of 2-Chloro-5-fluoropyridine-3,4-diamine within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluoropyridine-3,4-diamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Eigenschaften
IUPAC Name |
2-chloro-5-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULFTVHYISNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624364 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405230-93-5 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



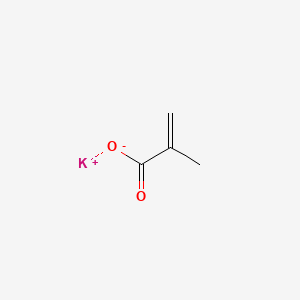
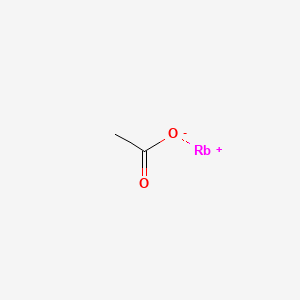


![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
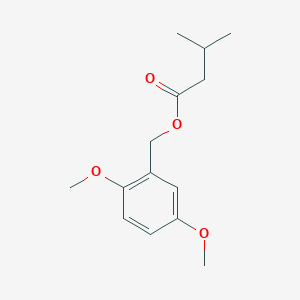
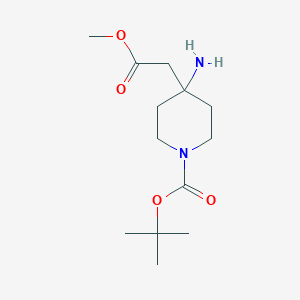
![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)
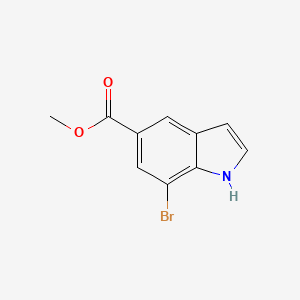

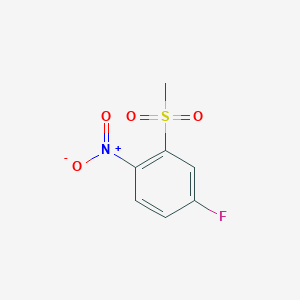
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)